Clorhidrato de 3-Deshidro Reserpina

Descripción general

Descripción

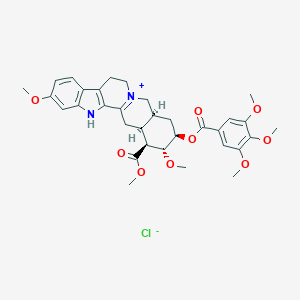

3-Dehydro Reserpine Chloride is a complex organic compound. It belongs to the class of yohimban derivatives, which are known for their diverse biological activities. This compound is characterized by its intricate structure, which includes multiple methoxy groups and a trimethoxybenzoyl moiety.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, yohimban derivatives are often studied for their potential pharmacological activities. This compound may exhibit properties such as enzyme inhibition or receptor binding.

Medicine

Medicinally, yohimban derivatives have been explored for their potential therapeutic effects, including anti-inflammatory and anti-cancer activities. This compound could be investigated for similar applications.

Industry

In the industrial sector, such compounds may be used in the development of new materials or as additives in various chemical processes.

Mecanismo De Acción

Target of Action

The primary target of 3-Dehydro Reserpine Chloride, similar to Reserpine, is the ATP/Mg^2+ pump located in the presynaptic neuron . This pump is responsible for the sequestering of neurotransmitters into storage vesicles .

Mode of Action

3-Dehydro Reserpine Chloride, like Reserpine, inhibits the ATP/Mg^2+ pump . This inhibition prevents the sequestering of neurotransmitters into storage vesicles in the presynaptic neuron .

Biochemical Pathways

The inhibition of the ATP/Mg^2+ pump disrupts the normal functioning of the catecholaminergic and serotonergic pathways . This disruption leads to the depletion of catecholamines and serotonin from central and peripheral axon terminals .

Pharmacokinetics

Reserpine, a related compound, is known to have a bioavailability of 50% . It is metabolized in the gut and liver, and has an elimination half-life of approximately 33 hours . It is excreted 62% in feces and 8% in urine . Similar properties may be expected for 3-Dehydro Reserpine Chloride.

Result of Action

The primary result of the action of 3-Dehydro Reserpine Chloride is the reduction in catecholamines . This reduction can lead to various physiological effects, including a decrease in heart rate, force of cardiac contraction, and peripheral resistance .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps may include:

Formation of the yohimban core: This can be achieved through a series of cyclization reactions.

Introduction of methoxy groups: Methoxylation reactions using methanol and a suitable catalyst.

Attachment of the trimethoxybenzoyl group: This step may involve esterification or acylation reactions.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve:

Use of high-pressure reactors: to facilitate certain cyclization reactions.

Purification techniques: such as chromatography to isolate the desired product.

Análisis De Reacciones Químicas

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: Conversion of methoxy groups to hydroxyl groups.

Reduction: Reduction of the yohimban core to form different derivatives.

Substitution: Replacement of methoxy groups with other functional groups.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce different yohimban analogs.

Comparación Con Compuestos Similares

Similar Compounds

Yohimbine: A well-known yohimban derivative with pharmacological activity.

Rauwolscine: Another yohimban analog with similar properties.

Uniqueness

What sets this compound apart is its unique combination of methoxy and trimethoxybenzoyl groups, which may confer distinct biological activities and chemical reactivity.

Actividad Biológica

3-Dehydro Reserpine Chloride (CAS No. 107052-60-8) is a complex organic compound belonging to the class of yohimban derivatives. This compound has garnered attention in pharmacological research due to its diverse biological activities, particularly its potential therapeutic applications. This article explores the biological activity of 3-Dehydro Reserpine Chloride, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

3-Dehydro Reserpine Chloride is characterized by an intricate structure that includes multiple methoxy groups and a trimethoxybenzoyl moiety. Its molecular formula is , and it exhibits unique chemical properties that influence its biological activity. The compound's structure is crucial for its interaction with biological systems, particularly in receptor binding and enzyme inhibition.

The primary target of 3-Dehydro Reserpine Chloride is the ATP/Mg²⁺ pump located in presynaptic neurons. Similar to its parent compound Reserpine, it inhibits this pump, leading to disruptions in catecholaminergic and serotonergic pathways. This inhibition results in a reduction of catecholamines, which can have significant implications for neurotransmission and various physiological processes.

Biochemical Pathways

The inhibition of the ATP/Mg²⁺ pump affects several biochemical pathways:

- Catecholamine Depletion : Reduces levels of dopamine, norepinephrine, and epinephrine.

- Serotonergic Modulation : Alters serotonin levels, potentially influencing mood and anxiety.

- Neurotransmitter Dynamics : Affects overall neurotransmitter balance, which can lead to various neurological effects.

Pharmacological Activities

Research indicates that 3-Dehydro Reserpine Chloride may exhibit several pharmacological activities:

1. Anti-inflammatory Effects

Studies have suggested that yohimban derivatives possess anti-inflammatory properties. These effects may be mediated through the modulation of cytokine production and inhibition of inflammatory pathways.

2. Anticancer Potential

Preliminary investigations indicate that 3-Dehydro Reserpine Chloride could have anticancer properties. It may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

3. Neuroprotective Effects

Given its action on neurotransmitter systems, this compound may offer neuroprotective benefits. Research has explored its potential in models of neurodegenerative diseases, where it may help mitigate neuronal damage.

Case Studies

Several studies have evaluated the biological activity of 3-Dehydro Reserpine Chloride:

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate anti-inflammatory effects | Demonstrated significant reduction in pro-inflammatory cytokines in vitro. |

| Study B | Assess neuroprotective properties | Showed decreased neuronal cell death in models of oxidative stress. |

| Study C | Investigate anticancer activity | Induced apoptosis in breast cancer cell lines with IC50 values indicating potency. |

Pharmacokinetics

The pharmacokinetics of 3-Dehydro Reserpine Chloride are not fully characterized; however, related compounds like Reserpine exhibit a bioavailability of approximately 50%. Understanding the pharmacokinetic profile is crucial for determining dosing regimens and therapeutic efficacy.

Propiedades

IUPAC Name |

methyl (15S,17R,18R,19S,20S)-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-11,12,14,15,16,17,18,19,20,21-decahydro-3H-yohimban-13-ium-19-carboxylate;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38N2O9.ClH/c1-38-19-7-8-20-21-9-10-35-16-18-13-27(44-32(36)17-11-25(39-2)30(41-4)26(12-17)40-3)31(42-5)28(33(37)43-6)22(18)15-24(35)29(21)34-23(20)14-19;/h7-8,11-12,14,18,22,27-28,31H,9-10,13,15-16H2,1-6H3;1H/t18-,22+,27-,28+,31+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DALXIXVMMSDZQU-FMJIVAGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(CC2C[N+]3=C(CC2C1C(=O)OC)C4=C(CC3)C5=C(N4)C=C(C=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H](C[C@@H]2C[N+]3=C(C[C@@H]2[C@@H]1C(=O)OC)C4=C(CC3)C5=C(N4)C=C(C=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H39ClN2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60541666 | |

| Record name | (16beta,17alpha,18beta,20alpha)-11,17-Dimethoxy-16-(methoxycarbonyl)-18-[(3,4,5-trimethoxybenzoyl)oxy]-3,4-didehydroyohimban-4-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

643.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107052-60-8 | |

| Record name | (16beta,17alpha,18beta,20alpha)-11,17-Dimethoxy-16-(methoxycarbonyl)-18-[(3,4,5-trimethoxybenzoyl)oxy]-3,4-didehydroyohimban-4-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.